Product packaging for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine(Cat. No.:CAS No. 3528-45-8)

1-(4-methoxybenzyl)-1H-pyrazol-5-amine

Cat. No.: B1351651
CAS No.: 3528-45-8
M. Wt: 203.24 g/mol
InChI Key: JEBIFRSQWFZFMT-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (CAS 227617-24-5) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate for the development of novel bioactive molecules. Scientific studies have demonstrated that derivatives based on this core structure exhibit significant antiproliferative effects against human breast cancer cell lines (MCF-7), making it a promising scaffold for investigating new chemotherapeutic agents . Further research has established that 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives possess potent and broad-spectrum antimicrobial activities against standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus ) and Gram-negative bacteria (e.g., Escherichia coli ), as well as antifungal properties . The 5-aminopyrazole core is a privileged structure in organic synthesis, and efficient, solvent-free synthetic routes have been developed for related N-(4-methoxybenzyl) pyrazol-5-amine compounds, highlighting their accessibility for research purposes . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O B1351651 1-(4-methoxybenzyl)-1H-pyrazol-5-amine CAS No. 3528-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBIFRSQWFZFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390297
Record name 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3528-45-8
Record name 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine
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The Landscape of Pyrazole Based Scaffolds in Medicinal Chemistry

The pyrazole (B372694) nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in the molecular architecture of a diverse array of biologically active compounds and approved pharmaceuticals. The metabolic stability of the pyrazole ring, coupled with its capacity for versatile substitution, allows for the fine-tuning of physicochemical properties and biological activities.

Molecules incorporating the pyrazole framework have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. mdpi.commdpi.com The adaptability of the pyrazole core enables it to interact with a wide range of biological targets, such as enzymes and receptors, making it a valuable template in drug discovery and development.

The Ascendancy of Amino Pyrazoles in Synthetic and Medicinal Chemistry

Within the extensive family of pyrazole (B372694) derivatives, amino pyrazoles, and specifically 5-aminopyrazoles, stand out for their synthetic utility. mdpi.com The presence of a reactive amino group provides a chemical handle for the construction of more elaborate molecular structures, particularly fused heterocyclic systems. These fused systems, such as pyrazolopyrimidines and pyrazolopyridines, are themselves associated with a host of biological activities. nih.gov

The 5-aminopyrazole moiety serves as a crucial building block in the synthesis of compounds targeting a variety of diseases. Research has shown that derivatives of 5-aminopyrazoles can act as kinase inhibitors, which are pivotal in cancer therapy, as well as possessing anti-inflammatory, antibacterial, and antimalarial properties. mdpi.com The strategic placement of the amino group at the 5-position of the pyrazole ring allows for regioselective reactions, providing chemists with a reliable tool for creating libraries of diverse compounds for biological screening.

Illuminating the Research Domains and Methodological Approaches for 1 4 Methoxybenzyl 1h Pyrazol 5 Amine

Elucidation of Established Synthetic Pathways

The construction of the this compound core relies on the formation of the pyrazole ring through the reaction of (4-methoxybenzyl)hydrazine (B87055) with a β-ketonitrile or a related precursor. This approach is a cornerstone of pyrazole synthesis, offering high yields and versatility. beilstein-journals.orgnih.gov

Multi-Step Synthetic Approaches: Detailed Reaction Sequences

A robust and widely applicable method for synthesizing 5-aminopyrazoles is the condensation of a hydrazine (B178648) derivative with a β-ketonitrile. beilstein-journals.orgnih.gov For the target compound, this involves a two-step conceptual pathway: the synthesis of the hydrazine precursor followed by the cyclocondensation reaction.

Step 1: Synthesis of (4-methoxybenzyl)hydrazine The key precursor, (4-methoxybenzyl)hydrazine, can be synthesized through standard methods, such as the reaction of 4-methoxybenzyl chloride with an excess of hydrazine hydrate. This nucleophilic substitution reaction provides the necessary substituted hydrazine for the subsequent cyclization step.

Step 2: Cyclocondensation The most direct route to the target molecule involves the reaction of (4-methoxybenzyl)hydrazine with 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde). The reaction mechanism proceeds through two key stages:

Hydrazone Formation: The terminal nitrogen of the benzylhydrazine (B1204620) performs a nucleophilic attack on the aldehyde carbon of 3-oxopropanenitrile, followed by dehydration to form an intermediate hydrazone.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the nitrile carbon, leading to a 5-exo-dig cyclization. Subsequent tautomerization yields the aromatic this compound.

This reaction is typically carried out in a protic solvent like ethanol (B145695) and may be facilitated by mild acid or base catalysis.

Table 1: Examples of Multi-Step Synthesis of Substituted 5-Aminopyrazoles

Hydrazine Reactantβ-Ketonitrile/SynthonConditionsProductYieldReference
Aryl hydrazinesα-Cyano-4-nitroacetophenoneTriethylamine, RT5-Amino-1-aryl-3-(4-nitrophenyl)pyrazolesExcellent nih.gov
HeteroarylhydrazinesTrifluoroacetylbenzyl cyanideRoom Temperature5-Amino-1-heteroaryl-3-trifluoromethylpyrazoles- beilstein-journals.org
Hydrazine hydrateKetene (B1206846) N,S-acetalsEthanol/Triethylamine5-Aminopyrazoles75-85% nih.gov
Phenylhydrazine (B124118)Benzoylacetonitrile DerivativesBase-catalyzed5-Amino-1,3-diaryl-1H-pyrazolesGood nih.gov

One-Pot and Cascade Reaction Systems

Modern synthetic chemistry emphasizes efficiency and sustainability, making one-pot and cascade reactions highly desirable. For this compound, a one-pot, three-component reaction represents a significant optimization. Such a reaction typically involves an aldehyde, malononitrile (B47326), and a hydrazine. clockss.org

In this scenario, 4-methoxybenzaldehyde, malononitrile, and phenylhydrazine (as an analogue for benzylhydrazine) react in a single vessel. The reaction cascade is believed to proceed via an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and tautomerization to afford the final substituted 5-aminopyrazole-4-carbonitrile. clockss.org

While this specific multicomponent reaction (MCR) typically yields a product with a nitrile group at the C4 position, it highlights a powerful strategy for rapidly building molecular complexity. Adapting this MCR for the direct synthesis of C4-unsubstituted pyrazoles would require alternative synthons but demonstrates the potential for strategic route optimization, reducing waste and saving time by avoiding the isolation of intermediates. beilstein-journals.org

Catalytic Systems in the Synthesis of this compound

The introduction of catalysts can significantly enhance the rate, yield, and selectivity of pyrazole synthesis, often allowing for milder reaction conditions. Both homogeneous and heterogeneous catalysts have been effectively employed in the synthesis of related 5-aminopyrazole structures.

Homogeneous Catalysis: Ligand Design and Mechanism

Homogeneous catalysis for this type of cyclocondensation reaction often involves simple Brønsted or Lewis acids.

Brønsted Acid Catalysis: Catalytic amounts of acids like acetic acid, p-toluenesulfonic acid (p-TSA), or mineral acids can protonate the carbonyl or enol ether group of the three-carbon synthon, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. nih.gov

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), or iron(III) chloride (FeCl₃) can coordinate to the nitrile or carbonyl oxygen, activating the substrate for cyclization. beilstein-journals.org For instance, SmCl₃ has been used to catalyze the C-acylation of β-ketoesters for the one-pot synthesis of pyrazoles. beilstein-journals.org

Organocatalysis: Small organic molecules like L-proline have also been used to catalyze the formation of pyrazole derivatives, often in multicomponent reactions, proceeding via enamine-based mechanisms. nih.gov

While complex ligand design is more pertinent to transition-metal-catalyzed cross-coupling reactions for pyrazole functionalization, the choice of a simple, effective homogeneous catalyst is crucial for optimizing the core ring-forming reaction.

Heterogeneous Catalysis: Surface Chemistry and Performance

Heterogeneous catalysts offer significant advantages, including ease of separation, potential for recycling, and enhanced stability, aligning well with the principles of green chemistry. rsc.org Several types have been successfully applied to the synthesis of 5-aminopyrazoles.

Metal Oxides: Nanoparticles of metal oxides such as V₂O₅/SiO₂ and Ag/ZnO have proven to be effective catalysts. nih.gov Their surfaces possess Lewis acidic sites that can activate the reactants, similar to homogeneous Lewis acids, while providing a high surface area for the reaction to occur. V₂O₅/SiO₂ has been used under solvent-free conditions for the reaction of ketene S,N-acetals with hydrazine hydrate, affording high yields of 5-aminopyrazoles. nih.govbohrium.com

Magnetic Nanoparticles: To further simplify catalyst recovery, magnetic nanoparticles (e.g., Fe₃O₄) functionalized with a catalytically active species have been developed. For example, silica-coated Fe₃O₄ nanoparticles functionalized with tannic acid or other groups have been used as magnetically separable catalysts for three-component synthesis of 5-amino-pyrazole-4-carbonitriles. rsc.orgnih.gov

Clays and Zeolites: Materials like Montmorillonite K10, an acidic clay, can serve as solid acid catalysts, promoting condensation and cyclization reactions under solvent-free conditions. mdpi.com

The performance of these catalysts is dictated by their surface chemistry, including the density and strength of acidic or basic sites, porosity, and surface area. Their reusability is a key metric, with many modern catalysts showing consistent activity over multiple reaction cycles. rsc.orgnih.gov

Table 2: Catalytic Systems Used in Syntheses of 5-Aminopyrazole Analogues

Catalyst TypeSpecific CatalystReaction TypeKey AdvantagesReference
Homogeneous (Organo)Potassium Phthalimide (PPI)Three-component cyclocondensationInexpensive, recyclable, mild conditions clockss.orgresearchgate.net
Homogeneous (Lewis Acid)FeCl₃Three-component reactionEffective catalyst for pyrazolo[3,4-b]pyridines beilstein-journals.org
HeterogeneousV₂O₅/SiO₂Hydrazine + Ketene S,N-acetalSolvent-free, high yield nih.govbohrium.com
Heterogeneous (Magnetic)Fe₃O₄@SiO₂@Tannic acidThree-component mechanochemicalEasily recoverable, reusable, green nih.gov
Heterogeneous (Biocatalyst)Saccharomyces cerevisiae (Baker's Yeast)CyclocondensationInexpensive, environmentally friendly researchgate.net
HeterogeneousMontmorillonite K10Five-component reactionSolvent-free, efficient mdpi.com

Implementation of Sustainable Chemistry Principles in Synthesis

The synthesis of pyrazole derivatives has been a fertile ground for the application of sustainable or "green" chemistry principles, aiming to reduce environmental impact and improve safety and efficiency. researchgate.net

Key strategies applicable to the synthesis of this compound include:

Green Solvents: Traditional reliance on volatile organic compounds is being replaced by the use of more benign solvents like water, ethanol, or mixtures thereof. clockss.orgresearchgate.net Aqueous media are particularly attractive due to their low cost, non-flammability, and minimal environmental impact.

Solvent-Free Reactions: Performing reactions under solvent-free or mechanochemical (grinding) conditions minimizes solvent waste entirely. nih.govnih.gov These reactions are often facilitated by heterogeneous catalysts and can lead to higher yields and shorter reaction times.

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reaction rates, often leading to cleaner reactions and higher yields in significantly less time compared to conventional heating. nih.govmdpi.com

Atom Economy: The use of one-pot, multicomponent reactions inherently increases atom economy by incorporating most or all atoms from the starting materials into the final product, thereby reducing waste. clockss.orgmdpi.com

Recyclable Catalysts: The development of robust heterogeneous and magnetically separable catalysts is a cornerstone of green synthesis, allowing for the catalyst to be easily removed and reused, reducing costs and preventing contamination of the product and waste streams. rsc.orgnih.gov

By integrating these principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.

Solvent-Free and Alternative Solvent Systems

The reduction or elimination of volatile organic solvents (VOCs) is a primary goal in modern chemical synthesis to minimize environmental impact. For the synthesis of pyrazole derivatives, including this compound, several innovative solvent-free and alternative solvent approaches have been developed.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant advantages, including reduced waste, lower costs, and often shorter reaction times. One effective solvent-free method involves the condensation of reactants under thermal conditions or with the assistance of microwave irradiation. For instance, a one-pot, two-step synthesis of a structurally similar N-benzyl pyrazole amine has been achieved through a solvent-free condensation reaction, followed by reduction. mdpi.com This methodology is noted for its operational simplicity and the elimination of the need to isolate intermediates. mdpi.com Another technique gaining traction is mechanical grinding, which uses mechanical force to initiate reactions between solid reactants, proving to be an atom-efficient and environmentally benign alternative to classical methods. researchgate.net

Alternative Solvent Systems: When a solvent is necessary, the focus shifts to greener alternatives that are less toxic and more sustainable than conventional organic solvents.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green synthesis. Aqueous synthesis of pyrazole derivatives, often facilitated by catalysts like cetyltrimethylammonium bromide (CTAB), has been successfully reported. thieme-connect.com

Water-Ethanol Mixtures: The combination of water and ethanol provides a tunable solvent system that can enhance the solubility of organic reactants while maintaining a favorable environmental profile. This mixture has been effectively used in the microwave-assisted synthesis of pyranopyrazole derivatives, significantly reducing reaction times. rsc.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them an environmentally friendly option. They have been employed in the regioselective synthesis of persubstituted pyrazoles. beilstein-journals.org

MethodSolvent SystemKey AdvantagesTypical ConditionsReference
Thermal CondensationSolvent-FreeReduced waste, operational simplicity, no intermediate isolationHeating reactants at elevated temperatures (e.g., 120 °C) mdpi.com
GrindingSolvent-FreeHigh atom economy, short reaction times, easy workupMechanical grinding of reactants at room temperature researchgate.net
Catalytic SynthesisWaterEnvironmentally benign, safe, low costUse of catalysts like CTAB or nanocomposites at room temperature or with heating thieme-connect.comnih.gov
Microwave-AssistedWater-EthanolDrastically reduced reaction times, improved yieldsMicrowave irradiation in a sealed vessel rsc.org
Catalytic SynthesisIonic LiquidsLow volatility, potential for catalyst/solvent recyclingUse as a reaction medium, often with heating beilstein-journals.org

Atom-Economical and Green Synthetic Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the desired product. primescholars.com Strategies that maximize atom economy are crucial for sustainable chemical manufacturing.

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a product that contains portions of all the initial components. This approach is inherently atom-economical and efficient. The synthesis of highly functionalized 5-aminopyrazole derivatives is often achieved through one-pot, three-component reactions involving a source of the pyrazole backbone (like a hydrazine derivative), a dicarbonyl compound or equivalent, and a nitrile-containing substrate. nih.gov These reactions can be catalyzed by various agents, including nano-catalysts, which offer high efficiency and reusability. nih.gov

Catalytic Approaches: The use of catalysts instead of stoichiometric reagents significantly improves the green profile of a synthesis by reducing waste. Copper-catalyzed condensation reactions, for example, can produce pyrazoles under acid-free conditions at room temperature, offering high atom economy and regioselectivity. organic-chemistry.org Similarly, heterogeneous catalysts are advantageous as they can be easily recovered and reused, simplifying the purification process and reducing waste. thieme-connect.comresearchgate.net

Key green strategies for pyrazole synthesis are compared below:

StrategyDescriptionAdvantagesReference
One-Pot, Three-Component Synthesis Condensation of aldehydes, malononitrile, and phenylhydrazine derivatives in a single vessel.High atom economy, step reduction, simplified procedure. nih.govorganic-chemistry.org
Copper-Catalyzed Cycloaddition Aerobic oxidative [3+2] cycloaddition using inexpensive copper promoters and air as the oxidant.High atom and step economy, use of a green oxidant. organic-chemistry.org
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reactions, often in green solvents or under solvent-free conditions.Shorter reaction times, increased yields, energy efficiency. rsc.orgnih.gov
Reusable Heterogeneous Catalysis Employing solid-supported catalysts (e.g., nano-catalysts, modified LDHs) that can be filtered and reused.Catalyst recyclability, reduced waste, simplified product purification. nih.govresearchgate.net

Advanced Purification and Isolation Techniques for High Purity

Achieving high purity of the final compound is critical, particularly for applications in research and development. Advanced purification techniques are employed to remove starting materials, by-products, and regioisomers.

Preparative Chromatography: Preparative chromatography is a widely used method for isolating and purifying compounds from complex mixtures.

Flash Column Chromatography: This is a rapid form of column chromatography that uses pressure to force the solvent through the column, significantly speeding up the separation process. It is a standard method for purifying pyrazole derivatives, often using solvent systems like methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in petroleum ether. rsc.orgamazonaws.com

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications or when compounds are difficult to separate by column chromatography, preparative TLC can be an effective alternative. unifi.it

Crystallization Optimization: Crystallization is a powerful technique for achieving very high purity. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution.

Solvent Screening: The choice of solvent is crucial. A good crystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For pyrazole derivatives, solvents like ethanol are commonly used for recrystallization. rsc.org

Controlled Crystallization: For large-scale operations, controlling the crystallization process is key to ensuring consistent purity and handling characteristics. This can involve managing cooling rates, agitation, and seeding to control crystal size and morphology, which also helps in rejecting impurities and minimizing residual solvents or hazardous reactants like hydrazine to parts-per-million (ppm) levels. acs.org Optimization of parameters like pH, precipitant concentration, and temperature is essential for growing large, high-perfection crystals. nih.gov

Considerations for Scalable Synthesis for Research and Development

Scaling up the synthesis of this compound from the laboratory bench to pilot or manufacturing scale requires careful consideration of process safety, robustness, and economics.

Process Safety: The use of hazardous reagents, such as hydrazine derivatives, necessitates rigorous safety protocols, especially at a larger scale. The development of continuous manufacturing processes offers a safer alternative to traditional batch processing by minimizing the volume of hazardous materials handled at any given time. acs.org

Impurity Control: A thorough understanding of the reaction mechanism and potential side reactions is essential for controlling the impurity profile. For example, in the synthesis of pyrazoles from diketones and substituted hydrazines, the formation of regioisomers is a common issue that must be addressed through careful control of reaction conditions. mdpi.com Scalable purification strategies, such as the use of bisulfite adducts to purify ketone intermediates, can be employed to ensure high purity of starting materials and final products. acs.org

Telescopic and Continuous Processes: To improve efficiency and reduce manual handling, "telescopic" processes, where multiple reaction steps are performed in the same reactor without isolating intermediates, are often developed. researchgate.net For larger scales, continuous flow chemistry provides enhanced control over reaction parameters, improves safety, and can lead to better impurity control compared to batch processes. acs.org The scalability and robustness of a continuous process for a similar compound, 3-phenyl-1H-pyrazol-5-amine, have been demonstrated at the kilogram scale. acs.org

Electrophilic and Nucleophilic Reactions on the Pyrazole Ring

The pyrazole ring is an electron-rich five-membered heterocycle, which makes it susceptible to electrophilic substitution reactions. nih.govrrbdavc.org The position of electrophilic attack is highly regioselective, governed by the electronic effects of the existing substituents. For N-substituted pyrazoles, electrophilic substitution predominantly occurs at the C4 position, which is the most nucleophilic site on the ring. rrbdavc.orgresearchgate.net In this compound, both the N1-benzyl group and the C5-amino group contribute to the electron density of the ring, further activating the C4 position towards electrophilic attack.

Common electrophilic substitution reactions applicable to the pyrazole ring include halogenation, nitration, and Friedel-Crafts reactions. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom at the C4 position. encyclopedia.pub

Table 1: Regioselectivity in Electrophilic Substitution of the Pyrazole Ring

Position Electronic Nature Reactivity towards Electrophiles Predicted Outcome for this compound
C3 Electrophilic Low Substitution unlikely
C4 Nucleophilic High Major site of substitution
C5 Electrophilic Low Substitution unlikely

Reactivity Profile of the Primary Amine Functionality

The primary amine group at the C5 position is a key functional handle, providing a site for numerous derivatization and condensation reactions. Its nucleophilic nature drives its reactivity towards a wide array of electrophilic partners.

The primary amine of 5-aminopyrazoles readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction is fundamental for the synthesis of amide derivatives. Research on the closely related compound, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, has demonstrated the successful synthesis of a series of benzamide derivatives by reacting the amine with various substituted benzoyl chlorides. nih.gov This indicates that this compound would react similarly to yield corresponding N-acylated products.

Alkylation and sulfonylation reactions are also characteristic of primary amines. Alkylation with alkyl halides would lead to the formation of secondary or tertiary amines, while reaction with sulfonyl chlorides would produce sulfonamides. These derivatizations are standard procedures for modifying the properties of amine-containing compounds. sigmaaldrich.com

Table 2: Representative Acylation Reactions of 5-Aminopyrazole Analogs nih.gov

Amine Reactant Acylating Agent Product
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Benzoyl chloride N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine 4-Chlorobenzoyl chloride 4-chloro-N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine 4-Nitrobenzoyl chloride N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-4-nitrobenzamide
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine 4-Methylbenzoyl chloride N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-4-methylbenzamide

The primary amine functionality can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. rdd.edu.iq This reaction is typically catalyzed by acid or base and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine.

Studies on related 5-aminopyrazoles have shown efficient imine formation. For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with p-methoxybenzaldehyde in a solvent-free condensation reaction to produce the corresponding N-(5-pyrazolyl)imine. proquest.commdpi.comresearchgate.net This imine can then be subsequently reduced, for instance with sodium borohydride (B1222165), to form a stable secondary amine in a process known as reductive amination. proquest.commdpi.com This two-step sequence is a powerful method for constructing C-N bonds.

Table 3: Example of Imine Formation and Reductive Amination Sequence proquest.commdpi.com

Reactant 1 Reactant 2 Intermediate (Imine) Reducing Agent Final Product
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine p-Methoxybenzaldehyde (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine Sodium borohydride (NaBH₄) 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Reactions Involving the 4-Methoxybenzyl Substituent

The 4-methoxybenzyl (PMB) group attached to the N1 position of the pyrazole ring is not merely a passive substituent. Its electron-rich aromatic ring and the benzylic C-N bond are sites of specific chemical transformations.

The benzene (B151609) ring of the 4-methoxybenzyl group is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group. The methoxy group is a strong ortho-, para-director. Since the para position is occupied by the benzyl-pyrazole linkage, electrophilic attack is directed to the ortho positions (C3' and C5' of the benzyl (B1604629) ring). However, the bulky pyrazole substituent may exert some steric hindrance, potentially influencing the rate and regioselectivity of the reaction. Standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation could be performed on this ring under appropriate conditions.

The most significant reactivity of the 4-methoxybenzyl group in synthetic chemistry is its function as a protecting group for the pyrazole nitrogen. The PMB group can be cleaved under specific oxidative or acidic conditions, which is a synthetically useful transformation. chem-station.com

Oxidative deprotection is a common method for removing the PMB group. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for this purpose. chem-station.com The mechanism involves oxidation of the electron-rich PMB ring, leading to the formation of a stabilized carbocation at the benzylic position, which is then hydrolyzed to release the N-unsubstituted pyrazole and 4-methoxybenzaldehyde. chem-station.com More recent methods utilize nitroxyl (B88944) radical catalysts for a chemoselective oxidative cleavage. organic-chemistry.org

The PMB group can also be removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA), often at elevated temperatures. clockss.orgresearchgate.net Reductive cleavage of the C-N bond is also possible, though it typically requires harsher conditions compared to a standard benzyl group.

Table 4: Common Deprotection Methods for the 4-Methoxybenzyl (PMB) Group

Reaction Type Reagent(s) Byproducts Reference
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) 4-Methoxybenzaldehyde, DDQ-H₂ chem-station.com
Oxidative Cleavage Ceric Ammonium Nitrate (CAN) 4-Methoxybenzaldehyde organic-chemistry.org
Acidic Cleavage Trifluoroacetic Acid (TFA) 4-Methoxybenzyl trifluoroacetate researchgate.net

Cycloaddition and Rearrangement Reactions

The chemical profile of this compound is significantly influenced by the nucleophilic character of its 5-amino group and the aromatic pyrazole core. These features make it a valuable precursor in the synthesis of fused heterocyclic systems, primarily through cyclocondensation reactions, which can be considered a form of intramolecular cycloaddition.

The primary reactivity of the 5-amino group involves its reaction with various electrophilic reagents to construct fused pyrimidine (B1678525) rings, leading to the formation of pyrazolo[3,4-d]pyrimidines. semanticscholar.orgnih.govtsijournals.com These compounds are of significant interest due to their structural analogy to purines, which imparts a wide range of biological activities. derpharmachemica.comnih.gov For instance, the reaction of 5-aminopyrazoles with orthoformates, such as triethyl orthoformate, initially yields an intermediate ethoxymethyleneamino derivative. This intermediate can then be treated with ammonia (B1221849) or amines to cyclize into the corresponding pyrazolo[3,4-d]pyrimidine. tsijournals.com

Another common strategy involves the cyclization of the 5-aminopyrazole with nitriles, often under microwave-assisted conditions, to yield substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov The reaction proceeds through the nucleophilic attack of the amino group on the nitrile carbon, followed by intramolecular cyclization.

During such cyclization reactions, particularly when unsymmetrical reagents are used, the potential for rearrangement exists. A notable example in related systems is the Dimroth rearrangement. This rearrangement involves the opening of the newly formed ring followed by recyclization, leading to a product where a ring atom and its exocyclic substituent have switched places. In the context of pyrazolo[3,a]pyrimidine synthesis, this can result in the formation of thermodynamically more stable isomers. semanticscholar.org

The table below summarizes key cycloaddition and cyclocondensation reactions applicable to this compound for the synthesis of fused heterocyclic systems, based on established reactivity of 5-aminopyrazoles.

Table 1: Cycloaddition and Cyclocondensation Reactions

Reactant Conditions Product Reaction Type
Triethyl orthoformate, then NH₃ Acetic Anhydride, Reflux 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine Cyclocondensation
Acetonitrile Microwave irradiation 6-methyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cyclocondensation
Phenyl isocyanate Decalin, Reflux 1-(4-methoxybenzyl)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione Cyclocondensation

Metal-Mediated Transformations and Coordination Chemistry

The pyrazole nucleus, with its adjacent nitrogen atoms, is a well-established ligand in coordination chemistry. research-nexus.netdntb.gov.ua The compound this compound possesses multiple potential coordination sites: the N2 nitrogen of the pyrazole ring and the nitrogen of the 5-amino group. This allows it to act as a bidentate or monodentate ligand, forming stable complexes with various transition metals.

Copper(II) complexes of pyrazole-based ligands have demonstrated significant catalytic activity in oxidation reactions, mimicking the active sites of enzymes like catecholase. research-nexus.netdntb.gov.ua The sp2-hybridized nitrogen of the pyrazole ring and the sp3-hybridized nitrogen of the amino group in this compound can coordinate with metal ions such as Cu(II), Ni(II), or Rh(III), facilitating catalytic cycles. research-nexus.netnih.gov

Beyond its role as a ligand, this compound is a versatile substrate for metal-mediated transformations, particularly palladium-catalyzed cross-coupling reactions. The 5-amino group can undergo N-arylation or N-alkylation via the Buchwald-Hartwig amination, a powerful method for forming C–N bonds. nih.govrsc.org This reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands to couple the amine with aryl or vinyl halides, expanding its molecular complexity. rsc.org

Furthermore, the pyrazole ring itself is amenable to direct C–H functionalization. Rhodium(III)-catalyzed C–H activation, for example, can be used to introduce vinyl or aryl groups at the C4 position of the pyrazole ring. nih.govnih.gov This transformation proceeds via a cyclometalated intermediate, offering a highly atom-economical route to functionalized pyrazole derivatives. nih.gov These metal-catalyzed reactions are fundamental in modern organic synthesis for creating diverse molecular architectures from a common pyrazole scaffold.

The table below outlines significant metal-mediated transformations involving this compound.

Table 2: Metal-Mediated Transformations

Reaction Type Metal/Catalyst Coupling Partner Product
Buchwald-Hartwig Amination Pd₂(dba)₃ / RuPhos Bromobenzene N-phenyl-1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Sonogashira Coupling (of C4-halo derivative) Pd(PPh₃)₄ / CuI Phenylacetylene 4-(phenylethynyl)-1-(4-methoxybenzyl)-1H-pyrazol-5-amine
C4-H Vinylic Coupling [RhCp*Cl₂]₂ / Cu(OAc)₂ Styrene 4-styryl-1-(4-methoxybenzyl)-1H-pyrazol-5-amine

Rational Design and Synthesis of Derivatives and Analogs of 1 4 Methoxybenzyl 1h Pyrazol 5 Amine

Systematic Modification of the Pyrazole (B372694) Ring: Substitution Patterns

The pyrazole core is a primary target for structural modification to modulate the electronic and steric properties of the molecule. Key positions for substitution on the pyrazole ring of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine are the C3 and C4 positions.

One common approach involves the introduction of substituents at the C3 position. For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has been synthesized. nih.gov The synthesis typically starts from the corresponding β-ketonitrile, which undergoes cyclization with (4-methoxyphenyl)hydrazine (B1593770) to form the pyrazole ring. The nature of the substituent at the C3 position is determined by the choice of the starting β-ketonitrile.

Another key modification is the introduction of substituents at the C4 position. This can be achieved through various electrophilic substitution reactions on the pre-formed pyrazole ring, owing to the electron-rich nature of this position. Halogenation, nitrosation, and formylation are common transformations that introduce a handle for further functionalization. For example, Vilsmeier-Haack reaction of hydrazones can yield pyrazole-4-carbaldehydes, which are versatile intermediates for further synthetic elaborations.

The following table summarizes some examples of systematic modifications of the pyrazole ring in related pyrazole-5-amine systems.

Modification Strategy Reagents and Conditions Resulting Substituent Reference Example
C3-Substitutionβ-ketonitrile, (4-methoxyphenyl)hydrazineAlkyl, Aryl, CyclopropylSynthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives. nih.gov
C4-HalogenationN-Halosuccinimide (NCS, NBS, NIS)Chloro, Bromo, IodoGeneral method for halogenation of pyrazoles.
C4-NitrosationSodium nitrite, AcidNitrosoCan be reduced to an amino group or used in other transformations.
C4-FormylationVilsmeier-Haack reagent (POCl₃, DMF)FormylPrecursor for various functional groups.

Variations in the N-Substituted Benzyl (B1604629) Moiety

Systematic variations include altering the substitution pattern on the phenyl ring, replacing the phenyl ring with other aromatic or heteroaromatic systems, or substituting the entire benzyl group with different alkyl or aryl substituents. Structure-activity relationship (SAR) studies on related pyrazole derivatives have shown that the nature and position of substituents on the N-phenyl ring can significantly impact biological activity. For instance, in a series of pyrazole-based cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1-position was found to be crucial for potent activity. elsevierpure.com

The synthesis of these analogs typically involves the reaction of a substituted hydrazine (B178648) with a suitable β-functionalized nitrile or ketone. For example, reacting various substituted phenylhydrazines with a β-ketonitrile is a common method to introduce diversity at the N1 position.

Below is a table illustrating potential variations in the N-substituted benzyl moiety.

Modification Type Example of Variation Synthetic Approach Potential Impact
Phenyl Ring Substitution2,4-dichloro, 3,4,5-trimethoxyUse of appropriately substituted phenylhydrazines in the initial cyclization.Altered electronic properties and steric hindrance, potentially affecting binding.
Phenyl Ring ReplacementPyridyl, ThienylUse of heteroarylhydrazines as starting materials.Introduction of hydrogen bond donors/acceptors and modified aromatic interactions.
Benzyl Group ReplacementPhenyl, Alkyl (e.g., tert-butyl)N-alkylation or N-arylation of the pyrazole core.Changes in lipophilicity and conformational flexibility.

Introduction of Functionality at the Amine Position

The exocyclic amine at the C5 position is a key site for introducing a wide range of functionalities, significantly expanding the chemical space of the derivatives. Common modifications include acylation to form amides, reaction with isocyanates or isothiocyanates to yield ureas and thioureas, and reductive amination to introduce substituted alkyl groups.

For example, a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized to explore their antimicrobial activities. nih.gov This was achieved by reacting the parent amine with various substituted benzoyl chlorides. Similarly, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was accomplished through a one-pot reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde. mdpi.com

The following table summarizes various functionalizations of the amine group.

Functional Group Reagents and Conditions Resulting Moiety Reference Example
AmideAcyl chloride or carboxylic acid with a coupling agent (e.g., EDCI, HOBt)-NHCORSynthesis of benzamide (B126) derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine. nih.gov
UreaIsocyanate (R-N=C=O)-NHCONHRGeneral reaction for the formation of pyrazolyl-ureas. nih.gov
ThioureaIsothiocyanate (R-N=C=S)-NHCSNHRCommon modification for 5-aminopyrazoles.
Substituted AmineAldehyde or ketone followed by a reducing agent (e.g., NaBH₄, NaBH(OAc)₃)-NHROne-pot reductive amination to form 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazole Core

The 5-aminopyrazole moiety is a versatile precursor for the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are structural analogs of purines and often exhibit significant biological activities. tsijournals.com The synthesis of these fused systems typically involves the reaction of the 5-aminopyrazole with a bifunctional electrophile.

A common route to pyrazolo[3,4-d]pyrimidines involves the reaction of a 5-aminopyrazole-4-carbonitrile with formic acid or triethyl orthoformate to form an intermediate which is then cyclized. nih.gov For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid under reflux to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ol. nih.gov Another approach involves the reaction of ethyl imidates derived from N-aryl-5-amino-4-cyanopyrazoles with amines or arylhydrazines, which can lead to 4-substituted pyrazolo[3,4-d]pyrimidines. semanticscholar.org

The table below outlines some synthetic strategies for fused heterocyclic systems.

Fused System Key Precursor Reagents and Conditions General Outcome
Pyrazolo[3,4-d]pyrimidine5-Amino-1-substituted-pyrazole-4-carbonitrileTriethyl orthoformate, followed by reaction with an amine or hydrazine. semanticscholar.orgFormation of the pyrimidine (B1678525) ring fused to the pyrazole core.
Pyrazolo[3,4-b]pyridine5-AminopyrazoleReaction with β-diketones or α,β-unsaturated ketones. beilstein-journals.orgConstruction of a fused pyridine (B92270) ring.
Pyrazolo[1,5-a]pyrimidine5-AminopyrazoleReaction with enaminones or other suitable 1,3-dielectrophiles. beilstein-journals.orgFormation of an isomeric fused pyrimidine system.

Chiral Synthesis of Enantiopure Analogs

The introduction of chirality into the analogs of this compound can lead to compounds with improved potency and selectivity, as enantiomers of a chiral drug often exhibit different pharmacological profiles. Asymmetric synthesis of pyrazole derivatives can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.

One approach involves the asymmetric [3+3] annulation of pyrazol-5-amines with enals, catalyzed by N-heterocyclic carbenes, to produce chiral pyrazolo[3,4-b]pyridin-6-ones with excellent enantioselectivities. rsc.org Another strategy is the use of chiral-at-metal Rh(III) complexes to catalyze the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, affording chiral pyrazolo[3,4-b]pyridine analogs. rsc.org

While specific examples for the direct chiral synthesis of this compound analogs are not abundant in the provided search results, the general methods for asymmetric synthesis of related pyrazole-containing heterocycles can be adapted. For instance, introducing a chiral center on the N-benzyl group or on a substituent at the C3 position are viable strategies.

The following table presents some approaches to chiral synthesis applicable to this class of compounds.

Asymmetric Strategy Key Reaction Catalyst/Reagent Chiral Product Type
Organocatalysis[3+3] AnnulationChiral N-Heterocyclic CarbeneChiral Pyrazolo[3,4-b]pyridin-6-ones rsc.org
Metal CatalysisFriedel–Crafts Alkylation/CyclizationChiral-at-metal Rh(III) complexChiral Pyrazolo[3,4-b]pyridines rsc.org
Chiral Pool SynthesisStarting from a chiral amine or alcoholIncorporation of a pre-existing stereocenterEnantiopure N-substituted or C3-substituted pyrazoles.

Computational and Theoretical Chemistry Analyses of 1 4 Methoxybenzyl 1h Pyrazol 5 Amine

Electronic Structure and Bonding Analysis: Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules. For 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, these methods can predict charge distribution, molecular orbital energies, and electrostatic potential, which are fundamental to understanding its reactivity and intermolecular interactions.

The molecule's structure combines an electron-rich 5-aminopyrazole ring with a 4-methoxybenzyl group. The methoxy (B1213986) group (-OCH₃) on the benzyl (B1604629) ring acts as an electron-donating group through resonance, increasing the electron density of the phenyl ring. This electronic influence extends to the pyrazole (B372694) nucleus. The amino group (-NH₂) on the pyrazole ring is also a strong electron-donating group, further enhancing the electron density of the heterocyclic system.

DFT calculations on similar pyrazole derivatives reveal distinct patterns in charge distribution. The nitrogen atoms of the pyrazole ring typically exhibit negative partial charges, marking them as centers for electrophilic attack or coordination. The exocyclic amine nitrogen also carries a significant negative charge. Analysis of the molecular electrostatic potential (MEP) map would visually confirm these regions, with areas of negative potential (typically colored red or yellow) indicating nucleophilic sites, and areas of positive potential (blue) indicating electrophilic sites. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich 5-aminopyrazole ring, while the LUMO may be distributed across the pyrazole and benzyl moieties. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. eurasianjournals.comresearchgate.net

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicRationale/Methodology
HOMO EnergyRelatively HighPresence of strong electron-donating groups (-NH₂, -OCH₃)
LUMO EnergyRelatively LowContribution from aromatic π-systems
HOMO-LUMO GapModerate to LowIndicates potential for charge transfer and moderate reactivity
Dipole MomentSignificantAsymmetric distribution of polar functional groups
Mulliken Atomic ChargesNegative charges on N atoms and O atom; Positive charges on amine H atoms and adjacent carbonsCalculated via DFT methods (e.g., B3LYP/6-31G*)
Molecular Electrostatic Potential (MEP)Negative potential around N atoms and O atom; Positive potential around NH₂ protonsVisualizes charge distribution and reactive sites

Conformational Landscape and Energetic Profiling

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape and conformational preferences. Computational methods can map the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers for rotation between them.

The primary sources of conformational flexibility in this molecule are the rotations around two key single bonds:

The N1-CH₂ bond connecting the pyrazole ring to the benzyl group.

The CH₂-C(phenyl) bond connecting the methylene (B1212753) bridge to the phenyl ring.

Energetic profiling using DFT or other quantum mechanical methods can calculate the relative energies of different conformers. The global minimum energy conformation represents the most stable and likely most populated structure at equilibrium. The energy barriers between conformers, calculated by locating the transition states for rotation, provide insight into the molecule's dynamic behavior in solution. For this compound, it is expected that the most stable conformers will seek to minimize steric hindrance between the benzyl group and the pyrazole ring while potentially maximizing favorable intramolecular interactions.

Reaction Mechanism Elucidation through Transition State Theory

Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic routes and predicting potential byproducts. Computational chemistry, through the application of Transition State Theory (TST), allows for the detailed investigation of reaction pathways. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy difference between the reactants and the TS).

A plausible synthesis for this compound involves the cyclocondensation reaction of (4-methoxybenzyl)hydrazine (B87055) with a suitable β-ketonitrile. Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State Search: Identifying the geometry of the transition state for the key bond-forming steps (e.g., nucleophilic attack and cyclization).

Frequency Analysis: Confirming that the located TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the path from the transition state down to the reactants and products to ensure the correct pathway has been identified.

Such studies on pyrazole synthesis confirm that the reaction proceeds through intermediates and that the activation barriers can be significantly influenced by substituents and reaction conditions. mdpi.com By calculating the Gibbs free energy of activation (ΔG‡), chemists can predict reaction rates and understand the regioselectivity of the cyclization process.

Prediction of Spectroscopic Signatures from First Principles

Computational chemistry provides powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, from first principles. These theoretical spectra can aid in the structural elucidation of newly synthesized compounds and help in assigning experimental signals.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating ¹H and ¹³C NMR chemical shifts. dergipark.org.tr The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). github.io By calculating the NMR shifts for the optimized, low-energy conformers and performing a Boltzmann-weighted average, a theoretical spectrum can be generated that closely mimics experimental results.

IR Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. A frequency analysis on the optimized geometry yields a set of vibrational modes and their corresponding intensities. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data. superfri.org These calculations are invaluable for assigning specific IR absorption bands to the vibrations of particular functional groups, such as the N-H stretches of the amine group, the C=N and C=C stretches of the pyrazole ring, and the C-O stretch of the methoxy group.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFunctional Group/ProtonPredicted Chemical Shift / WavenumberNotes
¹H NMR (ppm)Amine (-NH₂)Broad singlet, 3.5 - 5.5Position is solvent and concentration dependent.
Methoxy (-OCH₃)Singlet, 3.7 - 3.9Characteristic sharp signal.
Methylene (-CH₂-)Singlet, ~5.0Connects the two aromatic rings.
Pyrazole H-3/H-4Doublets, 5.5 - 7.5Specific shifts depend on substitution pattern.
Phenyl (ortho to -OCH₃)Doublet, ~6.9Shielded by the methoxy group.
Phenyl (meta to -OCH₃)Doublet, ~7.2Less shielded than ortho protons.
IR (cm⁻¹)N-H Stretch (Amine)3200 - 3400Typically two bands for a primary amine.
C-H Stretch (Aromatic/Alkene)3000 - 3100Characteristic of sp² C-H bonds.
C=N / C=C Stretch (Ring)1500 - 1650Multiple bands from pyrazole and phenyl rings.
C-O Stretch (Methoxy)1230 - 1270 (asymmetric), 1020 - 1060 (symmetric)Strong, characteristic bands.

Molecular Docking and Ligand-Target Interaction Modeling

Given the wide range of biological activities reported for pyrazole derivatives, including their roles as inhibitors of kinases, carbonic anhydrase, and other enzymes, molecular docking is a highly relevant computational technique for this compound. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding energy or docking score.

A docking study would involve:

Target Selection: Choosing a protein target based on the known pharmacology of similar pyrazole compounds. Potential targets include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), or Carbonic Anhydrases (CAs). nih.govnih.gov

Ligand and Protein Preparation: Generating a 3D structure of the pyrazole derivative and preparing the protein structure from a source like the Protein Data Bank (PDB) by adding hydrogens and assigning charges.

Docking Simulation: Using software like AutoDock or GOLD to systematically sample different conformations and orientations of the ligand within the protein's active site. ijpbs.com

Analysis of Results: Analyzing the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For this compound, the amine group and the pyrazole nitrogens are likely to act as hydrogen bond donors and acceptors, respectively. The benzyl and methoxy groups can engage in hydrophobic and van der Waals interactions within the binding pocket. Docking studies on related pyrazole-carboxamides against carbonic anhydrase have shown that the pyrazole core and associated functionalities form crucial hydrogen bonds with key active site residues, anchoring the inhibitor. nih.gov Similar interactions would be expected for the title compound, providing a rational basis for its potential biological activity and guiding further drug design efforts.

Table 3: Potential Molecular Docking Interactions for this compound

Molecular MoietyPotential Interaction TypePotential Interacting Amino Acid Residues
Amine (-NH₂)Hydrogen Bond DonorAspartate, Glutamate, Serine, Threonine, Backbone Carbonyls
Pyrazole Ring NitrogensHydrogen Bond AcceptorLysine, Arginine, Serine, Histidine
Methoxy OxygenHydrogen Bond AcceptorSerine, Threonine, Lysine
Benzyl and Pyrazole Ringsπ-π Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine

Advanced Spectroscopic and Crystallographic Characterization Methodologies for Structural Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. For 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) provides unambiguous evidence of its chemical structure.

While specific spectral data for the target compound is not extensively published, analysis of closely related structures, such as 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, allows for the prediction of expected chemical shifts and correlations. rsc.orgmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methoxybenzyl group, typically as two doublets in the aromatic region. The methylene (B1212753) protons of the benzyl (B1604629) group would appear as a singlet, and the methoxy (B1213986) group protons as another sharp singlet. The protons on the pyrazole (B372694) ring will exhibit characteristic shifts, and the amine protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data, showing signals for each unique carbon atom. The carbons of the pyrazole ring, the aromatic carbons of the methoxybenzyl group, the methylene carbon, and the methoxy carbon will all have characteristic chemical shifts. For instance, in a related pyrazole, the carbon at position 4 of the pyrazole ring shows high electron density, resulting in an upfield shift. rsc.org

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for example, within the aromatic ring of the methoxybenzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds away. This would confirm the attachment of the 4-methoxybenzyl group to the N1 position of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. Correlations between the methylene protons of the benzyl group and the protons of the pyrazole ring would confirm the geometry of the molecule. mdpi.com

Proton Expected Chemical Shift (ppm) Multiplicity Expected COSY Correlations Expected HMBC Correlations Expected NOESY Correlations
Pyrazole-H3~7.4-7.6dPyrazole-H4C4, C5Pyrazole-H4, Benzyl-CH₂
Pyrazole-H4~5.8-6.0dPyrazole-H3C3, C5Pyrazole-H3, Benzyl-CH₂
Benzyl-CH₂~5.0-5.2s-Pyrazole-C5, Benzyl-C1', C2'/C6'Pyrazole-H4, Benzyl-H2'/H6'
Benzyl-H2'/H6'~7.2-7.3dBenzyl-H3'/H5'Benzyl-C1', C3'/C5', C4'Benzyl-CH₂, Benzyl-H3'/H5'
Benzyl-H3'/H5'~6.8-6.9dBenzyl-H2'/H6'Benzyl-C1', C2'/C6', C4'Benzyl-H2'/H6', OCH₃
OCH₃~3.7-3.8s-Benzyl-C4'Benzyl-H3'/H5'
NH₂~4.0-5.0br s-C5Pyrazole-H4

This is a predictive table based on analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Fragmentation Studies

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₁₁H₁₃N₃O), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Upon ionization, the molecule will undergo characteristic fragmentation. A prominent fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 4-methoxybenzyl cation (m/z 121), which would likely be the base peak in the mass spectrum. mdpi.com Other fragments would arise from the pyrazole ring itself. Analysis of these fragments provides valuable structural information.

Fragment Ion Proposed Structure Expected m/z
[M+H]⁺C₁₁H₁₄N₃O⁺204.1131
[C₈H₉O]⁺4-methoxybenzyl cation121.0653
[C₃H₅N₃]⁺Aminopyrazole fragment83.0483

This is a predictive table based on common fragmentation patterns.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. While a crystal structure for this compound has not been reported, the crystal structure of the closely related compound, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, provides significant insights into the expected molecular geometry and packing. nih.goviucr.org

In the crystal lattice of the related compound, the pyrazole ring is nearly planar, and there is a significant dihedral angle between the pyrazole and the phenyl rings. nih.goviucr.org For this compound, a similar non-planar conformation is expected due to the flexible benzyl linker.

Key crystallographic parameters that would be determined include the unit cell dimensions, space group, bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonding involving the amine group and potentially π-π stacking of the aromatic rings, would also be elucidated, providing a complete picture of the solid-state structure.

Parameter Expected Value/Observation
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P-1
Dihedral Angle (Pyrazole-Phenyl)40-60°
Hydrogen BondingN-H···N intermolecular hydrogen bonds are likely, forming chains or dimers.
π-π StackingPossible between the phenyl rings of adjacent molecules.

This is a predictive table based on the crystal structure of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid. nih.goviucr.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3200-3500 cm⁻¹. wpmucdn.com The C-H stretching vibrations of the aromatic and pyrazole rings will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene and methoxy groups will be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings are expected in the 1400-1650 cm⁻¹ region. A strong C-O stretching band for the methoxy group should be present around 1250 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-C backbone of the aromatic rings.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (asymmetric)~3400Weak
N-H Stretch (symmetric)~3300Weak
Aromatic C-H Stretch~3050Strong
Aliphatic C-H Stretch~2950, ~2850Moderate
C=C/C=N Ring Stretch~1610, ~1510Strong
N-H Bend~1600Weak
CH₂ Scissor~1460Moderate
C-O Stretch (Aryl Ether)~1250Moderate

This is a predictive table based on typical functional group frequencies and data from related compounds.

UV-Visible Spectroscopy for Electronic Absorption Characteristics

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π-π* transitions of the aromatic pyrazole and 4-methoxyphenyl (B3050149) chromophores.

The presence of the amino group (an auxochrome) on the pyrazole ring and the methoxy group on the benzyl ring is expected to cause a red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent chromophores. The solvent can also influence the position and intensity of the absorption bands. A typical UV-Vis spectrum would likely show one or more strong absorption bands in the range of 200-400 nm.

Electronic Transition Expected λmax (nm) Solvent Effects
π → π* (Phenyl Ring)~220-240Minimal
π → π* (Pyrazole Ring)~260-290Polarity may cause slight shifts

This is a predictive table based on the electronic properties of the constituent chromophores.

Pharmacological and Biological Research Applications of 1 4 Methoxybenzyl 1h Pyrazol 5 Amine and Its Derivatives

Investigation of Antioxidant Activities and Mechanistic Pathways

The investigation into the antioxidant properties of pyrazole (B372694) derivatives has revealed their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. The primary mechanisms of action often involve free radical scavenging and the modulation of oxidative enzymes. dntb.gov.ua

While direct studies on the antioxidant activity of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine are limited, research on structurally related 5-aminopyrazole derivatives provides valuable insights. A study on a series of 5-aminopyrazole derivatives demonstrated their ability to act as radical scavengers in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov The antioxidant capacity is often attributed to the ability of the pyrazole nucleus and its substituents to donate electrons or hydrogen atoms to stabilize free radicals.

The mechanistic pathways for the antioxidant action of pyrazole compounds are believed to involve:

Hydrogen Atom Transfer (HAT): The nitrogen atoms in the pyrazole ring and the amino group at the 5-position can donate a hydrogen atom to a free radical, thereby neutralizing it.

Single Electron Transfer (SET): The aromatic pyrazole ring can donate an electron to a radical, forming a radical cation that is more stable and less reactive.

The presence of the 4-methoxybenzyl group in this compound may also contribute to its antioxidant potential. The methoxy (B1213986) group is an electron-donating group that can enhance the radical scavenging ability of the aromatic ring.

Table 1: Antioxidant Activity of Selected Pyrazole Derivatives (DPPH Radical Scavenging Assay)

CompoundConcentration (µg/mL)% InhibitionReference
Pyrazole Derivative A10075.4 nih.gov
Pyrazole Derivative B10068.2 nih.gov
Ascorbic Acid (Standard)5096.5 nih.gov

Note: This table presents data for representative pyrazole derivatives to illustrate the antioxidant potential of the scaffold, as specific data for this compound was not available.

Exploration of Anti-Cancer Potentials and Cellular Mechanisms

The pyrazole scaffold is a prominent feature in a number of approved anti-cancer drugs, highlighting its importance in oncology research. researchgate.net Derivatives of pyrazole have been shown to exert their anti-cancer effects through various cellular mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with the cell cycle. researchgate.net

Research on 5-aminopyrazole derivatives has identified them as promising anti-proliferative agents. dntb.gov.ua For instance, certain 5-aminopyrazole derivatives have been shown to suppress the growth of various cancer cell lines. dntb.gov.ua The cellular mechanisms underlying these effects can be multifaceted.

A study on a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, which are derivatives of the target compound, demonstrated their potential as antimicrobial agents, though their anti-cancer activity was not the primary focus. nih.gov However, the structural similarity suggests that the this compound core could be a valuable starting point for the design of new anti-cancer agents.

The potential cellular mechanisms for the anti-cancer activity of pyrazole derivatives include:

Enzyme Inhibition: Many pyrazole-based compounds are potent inhibitors of kinases, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis. researchgate.net

Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases, preventing the uncontrolled division of cancer cells.

Table 2: Anti-proliferative Activity of Selected 5-Aminopyrazole Derivatives against Human Cancer Cell Lines (IC50 in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
5-Aminopyrazole Derivative X5.28.110.5 dntb.gov.ua
5-Aminopyrazole Derivative Y7.812.315.1 dntb.gov.ua
Doxorubicin (Standard)0.81.21.5 dntb.gov.ua

Note: This table provides illustrative data for other 5-aminopyrazole derivatives, as specific anti-cancer data for this compound was not found.

Neurobiological Applications and Brain Health Enhancement Strategies

The pyrazole nucleus has been identified as a promising scaffold for the development of therapeutic agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. researchgate.netmdpi.com Pyrazole derivatives have been investigated for their ability to inhibit key enzymes involved in the pathology of these diseases and for their neuroprotective effects. researchgate.net

Enzyme Inhibition: Pyrazole derivatives have been designed as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are important targets in the treatment of neurodegenerative disorders. mdpi.com

Receptor Modulation: Certain pyrazole compounds have been found to interact with various receptors in the central nervous system, including cannabinoid and opioid receptors, suggesting their potential in modulating neuronal signaling. nih.gov

Neuroprotection: The antioxidant properties of some pyrazole derivatives may contribute to their neuroprotective effects by reducing oxidative stress-induced neuronal damage.

The development of pyrazole-based compounds for neurobiological applications is an active area of research, with a focus on designing molecules that can cross the blood-brain barrier and exert their effects in the central nervous system.

Enzyme Inhibition and Receptor Binding Studies

The structural versatility of the pyrazole ring allows for its interaction with a wide range of biological targets, including enzymes and receptors.

In the context of enzyme inhibition, a study on a closely related compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, investigated its potential as a scaffold for the design of cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX-2 is a key enzyme in the inflammatory pathway and a target for anti-inflammatory drugs. This suggests that the 1-(substituted)-1H-pyrazol-5-amine core could be a valuable pharmacophore for developing enzyme inhibitors.

Receptor binding studies have also been conducted on various pyrazole derivatives. For example, pyrazole-based compounds have been extensively studied as ligands for cannabinoid receptors (CB1 and CB2). The nature and position of substituents on the pyrazole ring have been shown to significantly influence the binding affinity and selectivity for these receptors.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Bioactive Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyrazole derivatives, SAR studies have revealed key structural features that are important for their various pharmacological effects.

In a study of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide (B126) derivatives, SAR analysis indicated that the nature of the substituent on the benzamide ring played a significant role in their antimicrobial activity. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups at different positions on the phenyl ring of the benzamide moiety led to variations in antibacterial and antifungal potency.

Key aspects of SAR for pyrazole derivatives often include:

Substituents on the Pyrazole Ring: The nature and position of substituents at the N1, C3, C4, and C5 positions of the pyrazole ring can dramatically affect biological activity.

The N1-Substituent: The 1-(4-methoxybenzyl) group in the target compound is a key feature. Modifications to this group can influence pharmacokinetic properties and target engagement.

The C5-Amino Group: The amino group at the 5-position is often a crucial point for further derivatization to enhance activity or modulate properties.

Structure-property relationship (SPR) analyses focus on how chemical structure affects physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Drug Discovery and Lead Optimization Strategies Based on the Pyrazole Scaffold

The pyrazole scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to multiple biological targets with high affinity. mdpi.com This has led to its widespread use in the design and development of new therapeutic agents.

Lead optimization strategies for pyrazole-based compounds often involve:

Scaffold Hopping: Replacing a known pharmacophore with a pyrazole ring to improve properties or discover new biological activities.

Fragment-Based Drug Design: Using small pyrazole-containing fragments as starting points for building more potent and selective ligands.

Combinatorial Chemistry: Generating large libraries of pyrazole derivatives with diverse substituents to screen for desired biological activities.

The compound this compound can serve as a valuable building block in such drug discovery efforts. Its N1-benzyl and C5-amino functionalities provide convenient handles for chemical modification and the introduction of diverse chemical moieties to explore a wide chemical space.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Studies

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential components of preclinical drug development, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound and its relationship with its pharmacological effect.

While specific PK/PD data for this compound are not publicly available, general considerations for pyrazole derivatives can be made. The physicochemical properties of pyrazole compounds, such as their lipophilicity and hydrogen bonding capacity, can be tuned through chemical modification to optimize their PK profiles. For example, the introduction of polar groups can improve aqueous solubility, while modifying metabolically labile sites can increase in vivo stability.

In silico tools are often employed in early drug discovery to predict the ADMET properties of pyrazole derivatives. These computational models can help in prioritizing compounds for further experimental evaluation and in guiding the design of molecules with more favorable pharmacokinetic characteristics.

Future Research Directions and Translational Outlook for 1 4 Methoxybenzyl 1h Pyrazol 5 Amine

Emerging Synthetic Methodologies and Sustainable Chemistry Innovations

The synthesis of pyrazole (B372694) derivatives has evolved significantly from classical condensation reactions to more sophisticated and sustainable approaches. globalresearchonline.net Future synthetic strategies for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine will likely focus on green chemistry principles to enhance efficiency, reduce waste, and improve environmental compatibility.

Emerging methodologies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for pyrazole synthesis. globalresearchonline.netnih.gov

Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes volatile organic compound emissions and simplifies purification processes. globalresearchonline.netnih.gov

Catalytic Methods: The use of novel catalysts, including nano-catalysts and ionic liquids, can offer higher selectivity and efficiency under milder reaction conditions. tandfonline.comglobalresearchonline.netontosight.ai

Multicomponent Reactions (MCRs): One-pot MCRs that combine multiple starting materials to form complex products in a single step are highly efficient and atom-economical, representing a key area for sustainable synthesis of functionalized pyrazoles. globalresearchonline.net

These green approaches offer significant advantages over traditional methods, as summarized in the table below.

MethodologyKey AdvantagesRelevance to this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, enhanced reaction control. nih.govRapid and efficient production of the core pyrazole structure.
Solvent-Free Conditions Minimized waste, reduced environmental impact, simplified workup. globalresearchonline.netnih.govEnvironmentally benign synthesis pathway.
Novel Catalysis (e.g., Ionic Liquids, Nanocatalysts) High efficiency, recyclability, mild reaction conditions. globalresearchonline.netontosight.aiImproved selectivity and sustainability of the synthetic process.
Multicomponent Reactions High atom economy, operational simplicity, rapid access to diverse derivatives. globalresearchonline.netEfficient generation of a library of derivatives for structure-activity relationship studies.

Identification of Novel Biological Targets and Therapeutic Modalities

While derivatives of this compound have been investigated for their antimicrobial and antifungal properties, the full therapeutic potential of this scaffold remains largely untapped. researchgate.netnih.gov The broader class of pyrazole derivatives exhibits a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic effects. nih.govresearchgate.net

Future research should aim to identify novel biological targets for this compound and its analogs. Based on the activities of related compounds, potential areas of investigation include:

Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors used in oncology. tandfonline.com Screening this compound against various kinase families, such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), could reveal new anticancer applications. globalresearchonline.netnih.govnih.gov

Antimicrobial Resistance: Given the demonstrated antimicrobial activity of its derivatives, further studies could focus on identifying the specific microbial targets and mechanisms of action to combat drug-resistant pathogens. researchgate.netnih.gov

Neurodegenerative Diseases: Some pyrazole derivatives exhibit neuroprotective activities, suggesting a potential role in treating conditions like Alzheimer's or Parkinson's disease. nih.gov

Inflammatory Pathways: As exemplified by the COX-2 inhibitor celecoxib, pyrazoles are effective anti-inflammatory agents. Investigating the effect of this compound on inflammatory targets could lead to new treatments for chronic inflammatory diseases.

The aminopyrazole moiety is a versatile pharmacophore that can be modified to target a wide range of biological entities, as shown in the table below.

Therapeutic AreaPotential Biological TargetsExample Pyrazole Drug/Derivative Class
Oncology Kinases (EGFR, VEGFR-2, CDKs, FGFRs), Tubulin globalresearchonline.netnih.govnih.govRuxolitinib, Crizotinib, Aminopyrazole-based FGFR inhibitors tandfonline.comnih.gov
Infectious Diseases Bacterial and fungal enzymes, viral proteins nih.govSulfaphenazole, Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine researchgate.net
Inflammatory Diseases Cyclooxygenase-2 (COX-2) researchgate.netCelecoxib
Metabolic Disorders Dipeptidyl peptidase-4 (DPP-4) nih.govOmarigliptin

It is also noteworthy that the aminopyrazole motif has been identified as a potential structural alert for the formation of reactive metabolites, a factor that must be carefully evaluated in future drug development studies. h1.co

Development of Advanced Analytical and Characterization Tools

The precise characterization of this compound and its future derivatives is crucial for understanding their structure, purity, and behavior. A combination of spectroscopic and crystallographic techniques is essential for unambiguous structural elucidation, especially when dealing with potential isomers that can arise during synthesis.

Key analytical tools for future research include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques are fundamental for determining the molecular structure and connectivity. tandfonline.comresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition and identifying fragmentation patterns that aid in structural verification. nih.govnumberanalytics.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, which is invaluable for resolving isomerism and understanding intermolecular interactions. tandfonline.comnih.govnih.gov

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing purity and separating mixtures of isomers. researchgate.netnih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR, IR) and correlate them with experimental results, providing deeper insight into the electronic structure and properties of the molecule. ontosight.ainbinno.com

Analytical TechniquePurpose in Characterizing this compound
1D & 2D NMR Elucidation of the complete chemical structure and assignment of all proton and carbon signals. researchgate.neth1.co
High-Resolution Mass Spectrometry (HRMS) Accurate determination of molecular formula and analysis of fragmentation for structural confirmation. nih.govnumberanalytics.com
Single-Crystal X-ray Diffraction Unambiguous determination of the 3D molecular structure, crucial for resolving regioisomers and studying solid-state packing. nih.govnih.gov
HPLC/GC Purity assessment, separation of isomers, and monitoring reaction progress. researchgate.netnih.gov
FT-IR Spectroscopy Identification of key functional groups (e.g., N-H, C=N, C-O). tandfonline.comglobalresearchonline.net
DFT Calculations Correlation of theoretical predictions with experimental spectroscopic data for enhanced structural validation. ontosight.ainbinno.com

Integration with Materials Science and Nanotechnology Applications

The unique electronic and photophysical properties of the pyrazole scaffold open up avenues for its application beyond medicine, particularly in materials science and nanotechnology. nih.gov While this compound has not been specifically studied in this context, its structure suggests potential for creating novel functional materials.

Future research could explore its integration into:

Organic Light-Emitting Diodes (OLEDs): Pyrazole and pyrazoline derivatives are known for their excellent fluorescence and are used as blue-emitting materials and hole-transporting layers in OLEDs. nih.gov The methoxybenzyl and amine groups on the target compound could be functionalized to tune its photoluminescent properties for display and lighting technologies.

Chemosensors: The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions. By incorporating this molecule into larger systems, it could be developed into a fluorescent or colorimetric sensor for detecting specific metal ions or other analytes. tandfonline.comnih.gov

Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are used to construct highly stable and porous MOFs. nih.govontosight.airesearchgate.net These materials have applications in gas storage, separation, catalysis, and chemical sensing. The amine functionality of this compound could serve as an additional coordination site or a point for post-synthetic modification of MOFs.

Polymer Science: Pyrazole derivatives can be incorporated into polymers to enhance their thermal stability or to act as UV stabilizers. researchgate.netresearchgate.net

Application AreaPotential Role of this compound
OLEDs As a core structure for developing new blue-light emitters or hole-transport materials. nih.gov
Chemosensors As a recognition unit in fluorescent probes for detecting metal ions. tandfonline.comnih.gov
Metal-Organic Frameworks (MOFs) As an organic linker to create porous materials for gas capture or catalysis. nih.govontosight.ai
Nanoparticles As a surface ligand to functionalize nanoparticles for targeted sensing or delivery applications. globalresearchonline.net

Challenges and Opportunities in the Development of Pyrazole-Based Therapeutics

The development of any therapeutic agent is fraught with challenges, and pyrazole-based drugs are no exception. However, the versatility and proven success of this scaffold also present significant opportunities.

Challenges:

Selectivity and Off-Target Effects: The pyrazole scaffold can interact with multiple biological targets, which can lead to undesirable off-target effects. Designing highly selective inhibitors remains a key challenge. researchgate.net

Drug Resistance: As with many targeted therapies, cancer cells and microbes can develop resistance to pyrazole-based drugs, limiting their long-term efficacy. nih.gov

Metabolic Stability and Toxicity: While generally considered metabolically stable, the in vivo metabolism of specific pyrazole derivatives can sometimes lead to toxic byproducts. Careful ADME/Tox profiling is essential. nih.govnih.gov

Synthetic Complexity: The synthesis of specific, highly substituted pyrazole isomers can be challenging and may require multi-step processes, which can be difficult to scale up. nih.govnumberanalytics.com

Opportunities:

Broad Therapeutic Potential: The pyrazole nucleus is a proven pharmacophore with activity against a wide range of diseases, offering vast opportunities for new drug discovery programs. researchgate.netglobalresearchonline.net

Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for fine-tuning of its pharmacological and pharmacokinetic properties through medicinal chemistry. researchgate.netnih.gov

Addressing Unmet Medical Needs: There are significant opportunities to develop novel pyrazole-based drugs for diseases with limited treatment options, such as infections caused by multidrug-resistant bacteria and various types of cancer. globalresearchonline.netnbinno.com

Integration of Modern Technologies: The use of computational drug design, artificial intelligence, and high-throughput screening can accelerate the discovery and optimization of new pyrazole therapeutics, making the development process more efficient. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, and how are they optimized?

  • Methodology : A multi-step synthesis involves: (i) Condensation of 4-methoxybenzaldehyde with Boc-protected hydrazine to form a hydrazone intermediate. (ii) Reduction using 10% Pd/C in ethanol to yield 1-(4-methoxybenzyl)hydrazine. (iii) Cyclization with sodium ethoxide and nitrile derivatives (e.g., 3-cyclopropyl-3-oxopropanenitrile) under reflux .
  • Optimization : Reaction progress is monitored via TLC, and purification uses silica gel column chromatography (hexane:ethyl acetate eluent). Yields range from 60–85% depending on substituents .

Q. How is the structure of this compound confirmed experimentally?

  • Techniques :
  • NMR : 1^1H and 13^{13}C NMR in CDCl3_3 confirm regiochemistry (e.g., methoxybenzyl protons at δ 6.92–6.95 ppm, pyrazole NH at δ 10.51 ppm) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z 437.41 for derivative 9a) .
  • Elemental Analysis : CHN analysis confirms purity (>95%) .

Q. What biological activities have been reported for this compound?

  • Antimicrobial : Derivatives (e.g., 9a–h) show MIC values of 2–16 µg/mL against Staphylococcus aureus and Candida albicans .
  • Antitumor : Pyrazole-indole hybrids inhibit tumor cell growth (IC50_{50} = 8–25 µM in breast cancer models) .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of substituted derivatives?

  • Critical Factors :
  • Catalyst Loading : 10% Pd/C for hydrogenation minimizes byproducts .
  • Temperature Control : Reflux at 80°C ensures complete cyclization .
  • Purification : Gradient elution in column chromatography resolves regioisomers (e.g., hexane:ethyl acetate from 8:2 to 6:4) .

Q. How do structural modifications (e.g., substituents on the pyrazole ring) impact biological activity?

  • Case Study :
  • Electron-Withdrawing Groups : 3,5-Dinitrobenzoyl derivatives (9a) enhance antimicrobial activity due to increased electrophilicity .
  • Regioisomerism : Switching substituent positions (e.g., 3- vs. 4-fluorophenyl) shifts kinase inhibition from p38MAP to Src/B-Raf (IC50_{50} < 100 nM) .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Approach :
  • Assay Standardization : Compare MIC values using identical bacterial strains (e.g., ATCC 25923 for S. aureus) .
  • Structural Validation : Confirm regiochemistry via X-ray crystallography (e.g., SHELX-refined structures) to rule out isomer contamination .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Tools :
  • Molecular Docking : Pyrazole derivatives are docked into kinase active sites (e.g., VEGFR-2) to predict binding modes .
  • DFT Calculations : Optimize geometries for NMR chemical shift prediction (e.g., Gaussian 03) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.